1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine 1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine
Brand Name: Vulcanchem
CAS No.: 883548-00-3
VCID: VC2204554
InChI: InChI=1S/C10H10ClN3O/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3
SMILES: CC(C1=NC(=NO1)C2=CC=CC=C2Cl)N
Molecular Formula: C10H10ClN3O
Molecular Weight: 223.66 g/mol

1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine

CAS No.: 883548-00-3

Cat. No.: VC2204554

Molecular Formula: C10H10ClN3O

Molecular Weight: 223.66 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine - 883548-00-3

Specification

CAS No. 883548-00-3
Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
IUPAC Name 1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Standard InChI InChI=1S/C10H10ClN3O/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3
Standard InChI Key BAYFUBWFNPSVMU-UHFFFAOYSA-N
SMILES CC(C1=NC(=NO1)C2=CC=CC=C2Cl)N
Canonical SMILES CC(C1=NC(=NO1)C2=CC=CC=C2Cl)N

Introduction

Chemical Identity and Properties

1-[3-(2-Chloro-phenyl)- oxadiazol-5-yl]-ethylamine exists in two primary forms: the free base and its hydrochloride salt. The free base has a CAS registry number of 883548-00-3, while the hydrochloride salt is registered under CAS number 1185304-86-2 . This section details the compound's key chemical identifiers and physicochemical properties.

Nomenclature and Identification

The compound has several synonyms and identification parameters that are important for its precise characterization in chemical databases and research literature. These are summarized in Table 1.

Table 1. Chemical Identifiers for 1-[3-(2-Chloro-phenyl)- oxadiazol-5-yl]-ethylamine

ParameterFree BaseHydrochloride Salt
IUPAC Name1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride
CAS Number883548-00-31185304-86-2
Molecular FormulaC₁₀H₁₀ClN₃OC₁₀H₁₁Cl₂N₃O
PubChem CID649229846736009
InChIInChI=1S/C10H10ClN3O/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3InChI=1S/C10H10ClN3O.ClH/c1-6(12)10-13-9(14-15-10)7-4-2-3-5-8(7)11;/h2-6H,12H2,1H3;1H
InChIKeyBAYFUBWFNPSVMU-UHFFFAOYSA-NGDMYTOFMNSNQEN-UHFFFAOYSA-N

The chemical is indexed under multiple synonyms in various databases, providing researchers with multiple entry points for identification .

Physicochemical Properties

The physical and chemical properties of 1-[3-(2-Chloro-phenyl)- oxadiazol-5-yl]-ethylamine are fundamental to understanding its behavior in different environments and its potential for various applications.

Table 2. Physicochemical Properties of 1-[3-(2-Chloro-phenyl)- oxadiazol-5-yl]-ethylamine

PropertyFree BaseHydrochloride Salt
Molecular Weight223.66 g/mol260.12 g/mol
Physical StateNot specified in literatureNot specified in literature
SolubilityExpected to be soluble in organic solventsExpected to have improved water solubility compared to free base
Structural FeaturesContains 1,2,4-oxadiazole ring, 2-chlorophenyl group, and ethylamine moietySame core structure as free base with additional HCl

The molecular weight difference between the free base (223.66 g/mol) and the hydrochloride salt (260.12 g/mol) reflects the addition of HCl in the salt form .

Structural Characteristics

The chemical structure of 1-[3-(2-Chloro-phenyl)- oxadiazol-5-yl]-ethylamine contains several important functional groups that may contribute to its chemical reactivity and potential biological activities.

Core Structure

The compound contains a 1,2,4-oxadiazole heterocyclic ring, which is a five-membered ring containing three atoms (one oxygen and two nitrogen atoms) positioned at 1, 2, and 4 in the ring. This oxadiazole core is a common motif in medicinal chemistry due to its versatile biological activities.

Functional Groups and Substituents

The compound has three key structural components:

  • The 2-chlorophenyl group at position 3 of the oxadiazole ring

  • An ethylamine moiety at position 5 of the oxadiazole ring

  • The oxadiazole heterocycle itself, which serves as the central scaffold

The presence of the chlorine atom on the phenyl ring likely contributes to the compound's lipophilicity and may influence its binding to potential biological targets. The ethylamine group provides a basic site that is protonated in the hydrochloride salt form, which could enhance water solubility and potentially facilitate interactions with acidic residues in biological macromolecules.

Research Status and Future Directions

Current Knowledge Gaps

Based on the available search results, several knowledge gaps can be identified:

  • Detailed physical properties of the compound (melting point, solubility parameters, etc.)

  • Comprehensive biological activity profile

  • Specific receptor or enzyme interactions

  • Pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME) profiles

  • Toxicological data

These gaps present opportunities for researchers to expand the understanding of this compound and potentially uncover novel applications.

Promising Research Directions

Future research on 1-[3-(2-Chloro-phenyl)- oxadiazol-5-yl]-ethylamine could focus on:

  • Comprehensive physical characterization

  • Screening against various biological targets to identify potential therapeutic applications

  • Structure-activity relationship (SAR) studies through the synthesis of analogs with modified substituents

  • Investigation of potential CNS activity, given the interest in related oxadiazoles as GPR88 ligands

  • Development of improved synthetic routes to facilitate larger-scale preparation and derivatization

Such studies would contribute to a more complete understanding of the compound's properties and potential utility in pharmaceutical or other applications.

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